molecular formula C14H13F3N2O2S B2379446 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 338747-98-1

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2379446
CAS No.: 338747-98-1
M. Wt: 330.33
InChI Key: ZIOLYSPLZNNJBT-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with methoxymethyl, methylsulfanyl, and trifluoromethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core, followed by the introduction of the methoxymethyl, methylsulfanyl, and trifluoromethylphenoxy groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxymethyl and trifluoromethylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, which could lead to the development of new drugs for treating various diseases.

    Industry: The compound’s properties make it suitable for use in agrochemicals, where it can act as a pesticide or herbicide, and in materials science, where it can be incorporated into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
  • 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]benzene
  • 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]quinoline

Uniqueness

Compared to these similar compounds, 4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine stands out due to its unique combination of functional groups and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it particularly valuable in applications where high specificity and potency are required.

Properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c1-20-8-10-7-12(19-13(18-10)22-2)21-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOLYSPLZNNJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SC)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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